molecular formula C17H16N4OS B2614232 (E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-methyl-N-(thiophen-2-ylmethyl)prop-2-enamide CAS No. 1424359-47-6

(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-methyl-N-(thiophen-2-ylmethyl)prop-2-enamide

Cat. No.: B2614232
CAS No.: 1424359-47-6
M. Wt: 324.4
InChI Key: RJDWFSNWGQXLCN-UHFFFAOYSA-N
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Description

(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-methyl-N-(thiophen-2-ylmethyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H16N4OS and its molecular weight is 324.4. The purity is usually 95%.
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Biological Activity

(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-methyl-N-(thiophen-2-ylmethyl)prop-2-enamide, identified by CAS number 1424359-47-6, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4OSC_{17}H_{16}N_{4}OS with a molecular weight of 324.4 g/mol. The structure includes a cyano group and a pyrrole derivative, which are known for their diverse biological activities.

PropertyValue
CAS Number1424359-47-6
Molecular FormulaC17H16N4OS
Molecular Weight324.4 g/mol

1. Anti-inflammatory Activity

Preliminary studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, in vitro assays demonstrated the ability to modulate inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. In vivo studies using models of paw edema showed that these compounds can reduce inflammation markers effectively.

Case Study:
A study on a related compound demonstrated a reduction in nitrite production and inflammatory cytokines at concentrations as low as 25 µM. This suggests that (E)-2-Cyano derivatives may share similar pathways in inhibiting inflammatory responses .

2. Antimicrobial Activity

Pyrrole derivatives are recognized for their antimicrobial properties. Research indicates that (E)-2-Cyano compounds can inhibit bacterial growth through mechanisms involving disruption of cell membrane integrity and interference with metabolic pathways.

Case Study:
In laboratory settings, derivatives of pyrrole have shown efficacy against various pathogens, including E. coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial protein synthesis and cell wall synthesis .

3. Anticancer Potential

Recent investigations into the anticancer properties of pyrrole-based compounds have revealed promising results. The ability to induce apoptosis in cancer cells has been attributed to the structural features of these compounds.

Case Study:
A derivative similar to (E)-2-Cyano was tested against several cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism was linked to the activation of caspases and modulation of apoptotic pathways .

The biological activity of (E)-2-Cyano derivatives can be attributed to several mechanisms:

  • Cytokine Modulation: Inhibition of pro-inflammatory cytokines.
  • Membrane Disruption: Alteration of bacterial membrane integrity leading to cell lysis.
  • Apoptotic Induction: Triggering intrinsic apoptotic pathways in cancer cells.

Properties

IUPAC Name

(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-methyl-N-(thiophen-2-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-12-13(8-15(10-19)21(12)3)7-14(9-18)17(22)20(2)11-16-5-4-6-23-16/h4-8H,11H2,1-3H3/b14-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDWFSNWGQXLCN-VGOFMYFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)C#N)C=C(C#N)C(=O)N(C)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(N1C)C#N)/C=C(\C#N)/C(=O)N(C)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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